N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-methoxy-2-adamantyl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-19(14-6-12-5-13(8-14)9-15(19)7-12)11-21-18(23)17(22)20-10-16-3-2-4-25-16/h2-4,12-15H,5-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBPIFGSMGJLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Adamantane and Thiophene Moieties
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ():
- Structural Differences : Lacks the ethanediamide linker, featuring a single amine group instead. The iodine substituent on the thiophene enhances steric bulk and polarizability compared to the methoxyadamantane group.
- Synthesis : Prepared via halogen exchange (Br → I) using n-BuLi and I₂, followed by purification via HPLC. This method contrasts with carbodiimide-mediated amide couplings used for diamides .
- Spectroscopy : Key ¹H NMR signals include δ 3.85 ppm (adamantane CH₂) and δ 6.65 ppm (thiophene H), with coupling constants consistent with aromaticity .
- Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide, ): Structural Differences: Replaces adamantane with a chlorophenyl group and uses a single acetamide linker. The chloro and methoxy substituents alter electronic properties (e.g., increased electrophilicity).
Thiophene-Containing Amides
N-(3-Acetyl-2-thienyl)acetamides ():
- Structural Differences : Feature acetylated thiophene amines instead of adamantane. The acetyl group enhances electron-withdrawing effects, lowering basicity compared to methoxyadamantane.
- Spectroscopy : ¹⁵N NMR shows δ −265 ppm for the amide nitrogen, while IR confirms C=O stretches at 1680 cm⁻¹, consistent with diamide linkages .
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
- Structural Differences : Substitutes adamantane with a nitrobenzene group. The nitro group introduces strong electron-withdrawing effects, reducing planarity (dihedral angle: 8.5–13.5° between thiophene and benzene rings) .
- Crystallography : Weak C–H⋯O/S interactions dominate packing, contrasting with the hydrogen-bonding networks observed in adamantane-containing amides .
Adamantane-Based Amides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Structural Differences : Replaces thiophene with a thiazole ring and lacks the methoxyadamantane group. The dichlorophenyl moiety increases hydrophobicity.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds (R²,²(8) motif), stabilizing 1D chains. The dihedral angle between aromatic rings (79.7°) highlights conformational flexibility absent in rigid adamantane systems .
Data Tables
Table 1: Physicochemical Comparison of Selected Analogs
Research Findings and Implications
- Bioactivity : Adamantane-thiophene hybrids may exhibit enhanced bioavailability due to the lipophilic adamantane core, as seen in pesticidal analogs like thenylchlor .
- Synthetic Challenges : The steric bulk of adamantane may necessitate optimized coupling agents (e.g., EDC/HOBt) to avoid low yields observed in carbodiimide-mediated syntheses .
Biological Activity
N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 284.4 g/mol. It features an adamantane derivative and a thiophene moiety, which are known for their unique pharmacological properties.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiophene structures possess antimicrobial properties. The thiophene ring may enhance the compound's ability to interact with bacterial membranes, leading to increased permeability and eventual cell death.
- Anticancer Potential : The presence of the adamantane structure is associated with various anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
- Neuroprotective Effects : Adamantane derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The proposed mechanism includes the inhibition of acetylcholinesterase and modulation of neurotransmitter levels.
Pharmacological Profile
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains; potential use in treating infections. |
| Anticancer | Induces apoptosis in cancer cells; affects signaling pathways involved in cell growth. |
| Neuroprotective | Protects neuronal cells from oxidative stress; enhances cognitive function in models. |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a promising lead for further development.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways, confirmed by increased levels of cleaved caspase-3.
Case Study 3: Neuroprotection
Research involving animal models of neurodegeneration showed that administration of the compound resulted in significant improvements in behavioral tests measuring cognitive function. Biochemical assays indicated reduced levels of oxidative stress markers and inflammation in brain tissues, supporting its neuroprotective claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
